molecular formula C13H16ClN3OS B1350236 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 588692-06-2

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1350236
M. Wt: 297.8 g/mol
InChI Key: SZNHMVNSXBLPAA-UHFFFAOYSA-N
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Description

This compound is a solid at room temperature1. Its IUPAC name is 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol1. The CAS number is 588692-06-21. The molecular weight is 297.811.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound.



Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19)1. This code provides a unique representation of the compound’s molecular structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

This compound is a solid at room temperature1. It has a molecular weight of 297.811. The purity of the compound is 95%1.


Scientific Research Applications

Molecular Docking Studies and EGFR Inhibition

Triazole derivatives have been examined for their anti-cancer properties, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in the progression of various cancers. Molecular docking studies and density functional theory (DFT) analyses have shown that certain triazole compounds exhibit promising binding affinities to the EGFR, suggesting potential anti-cancer activity through the inhibition of this receptor (Karayel, 2021).

Antimicrobial Activities

Novel triazolo[3,4-b]-1,3,4-thiadiazoles and triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties have been synthesized and shown to exhibit promising antimicrobial activities against pathogenic strains. These findings indicate the potential of triazole derivatives in developing new antimicrobial agents (Karabasanagouda, Adhikari, & Shetty, 2007).

Synthesis and Characterization of Novel Compounds

Research has also focused on the synthesis and characterization of new triazole derivatives, exploring their potential biological activities. For example, new series of pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives have been synthesized, indicating the versatile synthetic routes and the potential for discovering novel compounds with significant biological activities (Afrough, Bakavoli, & Eshghi, 2017).

Biological Activity and Synthetic Utility

Triazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, showcasing the broad spectrum of biological activities these compounds can exhibit. Some compounds have demonstrated significant activity, underscoring their potential as leads for the development of new therapeutic agents (Ali et al., 2022).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335)1.


Future Directions

I couldn’t find specific information on the future directions or potential applications of this compound.


Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.


properties

IUPAC Name

3-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c1-4-17-12(15-16-13(17)19)9(3)18-11-7-8(2)5-6-10(11)14/h5-7,9H,4H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNHMVNSXBLPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394978
Record name 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

588692-06-2
Record name 5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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